molecular formula C13H15NO2 B1394398 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one CAS No. 1215698-88-6

2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one

Cat. No.: B1394398
CAS No.: 1215698-88-6
M. Wt: 217.26 g/mol
InChI Key: WZHGRSWXEPHXHM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyranones. This compound is characterized by its unique structure, which includes a pyran ring fused with a phenylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the use of a multi-component tandem Mannich reaction. This reaction typically involves the use of ammonia, aldehydes, and acetone in the presence of a catalyst such as L-proline. The reaction is carried out in a room temperature ionic liquid medium, such as [bmim][PF6], which is both efficient and recyclable .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as recyclable solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one is unique due to its specific phenylamino substitution, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-anilino-2,2-dimethyl-3H-pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2)9-11(15)8-12(16-13)14-10-6-4-3-5-7-10/h3-8,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHGRSWXEPHXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C=C(O1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one
Reactant of Route 2
2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one
Reactant of Route 3
2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one
Reactant of Route 4
2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one
Reactant of Route 5
2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one
Reactant of Route 6
2,2-Dimethyl-6-(phenylamino)-2H-pyran-4(3H)-one

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